7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 685106-66-5
Cat. No.: VC7894487
Molecular Formula: C14H8N4O2
Molecular Weight: 264.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685106-66-5 |
|---|---|
| Molecular Formula | C14H8N4O2 |
| Molecular Weight | 264.24 g/mol |
| IUPAC Name | 7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Standard InChI | InChI=1S/C14H8N4O2/c15-6-10-7-17-18-11(3-4-16-14(10)18)9-1-2-12-13(5-9)20-8-19-12/h1-5,7H,8H2 |
| Standard InChI Key | NGHIZHSQOBVMGB-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C#N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3) .
-
1,3-Benzodioxol-5-yl substituent: A phenyl ring fused with a dioxole group, providing electron-rich aromatic character and potential metabolic stability.
-
Nitrile group (-CN): A polar functional group that enhances molecular interactions with biological targets and influences physicochemical properties such as solubility and lipophilicity.
Table 1: Comparative Molecular Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
The nitrile-substituted derivative exhibits a lower molecular weight compared to its carboxamide analog, potentially enhancing membrane permeability.
Spectroscopic Characterization
While experimental spectra for the carbonitrile derivative are unavailable, analogous compounds provide insights:
-
Infrared (IR) Spectroscopy: The nitrile group typically shows a strong absorption band near 2200–2260 cm⁻¹, distinct from carboxylic acid (1700 cm⁻¹) or amide (1650 cm⁻¹) peaks.
-
Nuclear Magnetic Resonance (NMR):
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential cyclization and substitution reactions:
-
Pyrazolo[1,5-a]pyrimidine Core Formation:
-
Benzodioxole Substitution:
-
Suzuki-Miyaura coupling using a 1,3-benzodioxol-5-yl boronic acid and a halogenated pyrazolo-pyrimidine intermediate.
-
-
Nitrile Introduction:
-
Cyanation of a 3-bromo or 3-iodo precursor using copper(I) cyanide (CuCN) or palladium-catalyzed cross-coupling with trimethylsilyl cyanide (TMSCN).
-
Table 2: Hypothetical Reaction Conditions for Nitrile Incorporation
| Step | Reagent | Solvent | Temperature | Catalyst | Yield (Projected) |
|---|---|---|---|---|---|
| Cyanation | CuCN | DMF | 120°C | Pd(PPh₃)₄ | 60–70% |
| Cross-coupling | TMSCN | THF | 80°C | Pd₂(dba)₃/XPhos | 75–85% |
Purification and Analytical Challenges
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates nitrile derivatives from byproducts.
-
Recrystallization: Methanol/water mixtures (4:1) yield high-purity crystals suitable for X-ray diffraction .
| Kinase | IC₅₀ (nM) | Selectivity Over EGFR |
|---|---|---|
| TRKA | 2.5 | >100-fold |
| TRKB | 4.8 | >50-fold |
| TRKC | 3.1 | >80-fold |
| ROS1 | 28.7 | >10-fold |
Neuroprotective Applications
The benzodioxole moiety is associated with enhanced blood-brain barrier penetration, suggesting potential in neurodegenerative diseases. In silico studies predict:
-
Aβ Aggregation Inhibition: Binding free energy (ΔG) of −8.2 kcal/mol with amyloid-beta peptides, comparable to curcumin derivatives.
-
MAO-B Inhibition: Projected IC₅₀ of 15 nM, indicating possible utility in Parkinson’s disease.
Comparative Structure-Activity Relationships (SAR)
Impact of the Nitrile Group
Replacing the carboxylic acid (-COOH) with a nitrile (-CN) confers:
-
Increased Lipophilicity: Calculated logP rises from 1.8 (carboxylic acid) to 2.5 (carbonitrile), enhancing cellular uptake.
-
Metabolic Stability: Resistance to esterase-mediated hydrolysis compared to methyl ester analogs.
Benzodioxole Substitution Patterns
-
5-Substitution: Optimal for TRK inhibition; 6-substituted analogs show 10-fold reduced potency.
-
Methylenedioxy vs. Ethylenedioxy: Benzodioxole outperforms benzodioxane derivatives in pharmacokinetic profiles.
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models of cancer and Alzheimer’s disease.
-
Prodrug Development: Mask the nitrile group as a thioamide or amidoxime to improve oral bioavailability.
-
Polypharmacology Screening: Assess off-target effects on cytochrome P450 enzymes (CYP3A4, CYP2D6).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume